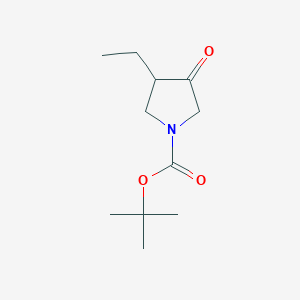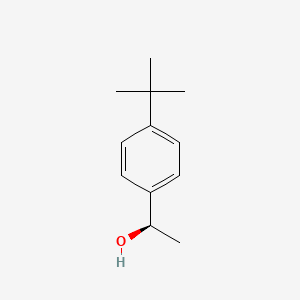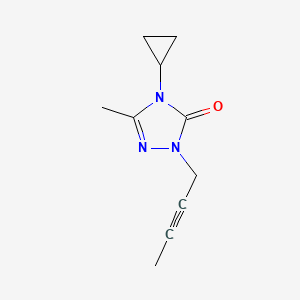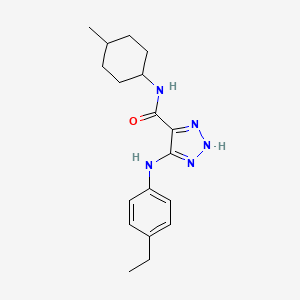
Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known by other names such as “1-tert-butyl 3-Ethyl 4-oxopyrrolidine-1,3-dicarboxylate” and "1- (tert-Butoxycarbonyl)pyrrolidin-3-one-4-carboxylic acid ethyl ester" .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3-hydroxypyrrolidin-1-carboxylate tert-butyl ester with Dess-Martin oxidizing agent in dichloromethane . The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered pyrrolidine ring with a carbonyl group at the 4-position, an ethyl group at the 3-position, and a tert-butyl ester group at the 1-position . The average mass of the molecule is 257.283 Da and the monoisotopic mass is 257.126312 Da .Chemical Reactions Analysis
The Boc protecting group in “this compound” can be removed under weak or strong acidic conditions, exposing the protected amino functional group . The stability of the compound is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound .Physical and Chemical Properties Analysis
“this compound” is a yellowish-white solid at room temperature . It is soluble in most organic solvents but insoluble in water . The compound has a certain hydrophobicity due to the presence of many carbon-hydrogen bonds in the molecule . It has good solubility in weakly polar organic solvents such as ether, acetonitrile, and dimethylformamide (DMF) .Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies and Crystal Structure Analysis
Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate and its analogues demonstrate fascinating supramolecular assemblies through weak intermolecular interactions such as CH⋯O/CH⋯π in their crystal structures. Despite lacking a hydrogen bond donor and acceptor system, the bulky substitutions on these oxopyrrolidine scaffolds enable them to form diverse supramolecular structures. This insight into the molecular arrangements is essential for understanding the material properties and could be applicable in designing new materials with desired physical and chemical properties. The study's findings were substantiated through crystal structure analysis and Hirshfeld surface analysis, highlighting the significant role of weak interactions in the supramolecular organization (Samipillai et al., 2016).
Synthesis and Characterization of Schiff Base Compounds
Research into the synthesis of Schiff base compounds from starting tert-butyl 4-oxopiperidine-1-carboxylate reveals the compound's versatility as a precursor. This work involved synthesizing a series of Schiff base compounds, characterized using FTIR, 1H, and 13C NMR spectroscopy, and further analyzed through X-ray crystallography. The study demonstrated the compound's potential in the synthesis of complex molecules, which could have applications in medicinal chemistry and material science (Çolak et al., 2021).
Investigating Non-synchronous Reaction Pathways
Another study focused on the product of a non-synchronous reaction between ethyl 1,2,4-triazine-3-carboxylate and a pyrrolidine enamine, leading to the discovery of an azabicyclo[3.2.1]octane derivative. This outcome demonstrates an unknown reaction pathway for these compounds, expanding the understanding of potential reactions and providing a basis for developing new synthetic methodologies (MacorJohn et al., 1998).
Highly Functionalized Tetrahydropyridines Synthesis
The use of this compound in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation showcases the compound's utility in organic synthesis. This method yields products with complete regioselectivity and high diastereoselectivities, contributing significantly to the toolbox of synthetic organic chemistry (Zhu et al., 2003).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNGPZRFJMPEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-chlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2701333.png)
![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2701334.png)



![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2701343.png)
![2-(2-Hydroxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2701345.png)




